molecular formula C16H22O4 B1163647 Alpiniaterpene A CAS No. 1448667-05-7

Alpiniaterpene A

Cat. No. B1163647
CAS RN: 1448667-05-7
InChI Key:
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Description

Alpiniaterpene A is a cadinane sesquiterpene isolated from the rhizomes of Alpinia officinarum. This compound was identified through various chromatographic methods, and its structure, including absolute configuration, was established by high-resolution electrospray ionization mass spectrometry (HR-ESI), nuclear magnetic resonance (NMR), and quantum chemical circular dichroism (CD) calculations. This compound represents a new compound within the realm of natural products research (Shengguang Xu et al., 2012).

Scientific Research Applications

  • Alpiniaterpene A, identified as a new cadinane sesquiterpene from the rhizomes of Alpinia officinarum, has its structure established by various spectroscopic methods, indicating potential for further pharmacological studies (Xu, Huang, Wang, & Ye, 2012).

  • The genus Alpinia, known for its bioactive substances, exhibits a range of medicinal properties. Species like Alpinia zerumbet and Alpinia purpurata have been used in folk medicine for conditions such as hypertension and inflammation, largely due to their essential oils containing flavonoids, terpenoids, and kavalactones (Victório, 2011).

  • Alpinia oxyphylla, another species, displays anti-angiogenic effects, which may contribute to its usage in treating cancer and inflammatory diseases (He et al., 2010).

  • Different Alpinia species in Sri Lanka, including Alpinia purpurata, exhibit antioxidant and anti-diabetic properties, underscoring their potential as sources of therapeutic agents (Samarasinghe, Kaliyadasa, & Marasinghe, 2020).

  • Alpinia officinarum, closely related to the species from which this compound is derived, has been extensively studied for its phytochemical and pharmacological properties, revealing a wide range of biological activities like antibacterial, anti-inflammatory, and anticancer effects (Basri, Taha, & Ahmad, 2017).

  • Alpinia purpurata's phytochemical constituents exhibit antimycobacterial activity, suggesting its potential in treating tuberculosis (Villaflores et al., 2009).

properties

IUPAC Name

(2R)-2-[(1R,4aS,8aS)-7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-9-4-6-13(10(2)15(17)18)14-8-11(16(19)20-3)5-7-12(9)14/h8,10,12-14H,1,4-7H2,2-3H3,(H,17,18)/t10-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWDROZZIFWYRS-ZZVYKPCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(=C)C2C1C=C(CC2)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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